An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoindole
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring an indole ring substituted with a bromine atom at the 5-position, enhances its reactivity and makes it a valuable precursor for a wide range of complex organic molecules.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and key experimental protocols related to 5-Bromoindole. It is intended to be a valuable resource for researchers and professionals in drug development and chemical research, offering detailed information for its application in the synthesis of bioactive compounds, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1]
Physicochemical Properties
5-Bromoindole is typically a white to light brown crystalline powder or chunks.[2][3][4] It is known for its chemical stability and is soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [2][3][5] |
| Molecular Weight | 196.04 g/mol | [2][3] |
| Melting Point | 87.0 - 94.0 °C | [2][3][5][6] |
| Boiling Point | 228.5 °C (rough estimate) | [2][3] |
| Density | 1.5466 (rough estimate) | [2][3] |
| Appearance | White to gray to brown powder to crystal | [2][4][5] |
| Solubility | Soluble in ethanol, ether, chloroform; 126 mg/L in water (calculated) | [1][2][3] |
| pKa | 16.04 ± 0.30 (Predicted) | [2][3][4] |
| Flash Point | 145.5 °C | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. Store in a freezer at -20°C.[2][3][7] |
Spectral Data
The spectral characteristics of 5-Bromoindole are essential for its identification and characterization.
| Spectral Data Type | Key Features | Source |
| ¹H NMR | A ¹H NMR spectrum is available for 5-Bromoindole.[8] In CDCl₃, aromatic protons appear as a multiplet between 6.44-7.73 ppm, and the NH proton appears as a singlet at 8.08 ppm.[9] | [8][9] |
| IR | An IR spectrum is available.[10] Key peaks observed in KBr are at 3414, 1450, 1412, 1315, 1091, 798, 763, and 503 cm⁻¹.[9] | [9][10] |
| UV-Vis | In methanol, UV absorption maxima are observed at 279, 287, and 296 nm, with log ε values of 3.70, 3.69, and 3.53, respectively.[4][11] | [4][11] |
Experimental Protocols
Synthesis of 5-Bromoindole
A common method for the synthesis of 5-Bromoindole involves a multi-step process starting from indole.[9][12]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50g of indole in 100 ml of ethanol.
-
Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.
-
Stir the mixture overnight.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.[9]
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30g of sodium bisulfite in 300 ml of acetic anhydride (B1165640).
-
Add 30g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour.
-
Add another 100 ml of acetic anhydride to facilitate stirring as a voluminous white solid forms.
-
Increase the temperature to 90°C for 2 hours.
-
Cool the suspension to room temperature, filter, and wash with acetic anhydride and then ether. The crude solid is used directly in the next step.[9]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.
-
Add 40g of Bromine dropwise with stirring, maintaining the temperature below 5°C.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Add a solution of approximately 10g of sodium bisulfite in 30 ml of water to remove excess bromine.
-
Neutralize the solution to pH 7 using 40% NaOH, keeping the temperature below 30°C.
-
Stir the solution overnight (approximately 12 hours) at 50°C, during which a light tan precipitate will form.
-
Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.[9]
Purification
Purification of 5-Bromoindole can be achieved by steam distillation from a faintly alkaline solution.[4][11] The aqueous distillate is cooled, and the solid is collected and dried in a vacuum desiccator over P₂O₅.[4][11] Further recrystallization can be performed from aqueous ethanol (35%) or a mixture of petroleum ether and diethyl ether.[4][11]
Applications in Research and Drug Development
5-Bromoindole is a versatile intermediate in medicinal chemistry.[1] It is a key starting material for the synthesis of various bioactive compounds and pharmaceutical agents.[1][11] Its derivatives have shown potential anticancer activity, and it is used to synthesize GSK-3 inhibitors and other molecules with therapeutic potential.[13][14]
The indole scaffold is a privileged structure in drug discovery, and the bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. This makes 5-Bromoindole a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
5-Bromoindole is considered an irritant.[2] Exposure may cause irritation to the skin, eyes, and respiratory system.[15] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a fume hood.[15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.
Conclusion
5-Bromoindole is a chemical compound with significant utility in the fields of pharmaceutical synthesis and materials science. Its well-defined physicochemical properties and reactivity make it an important intermediate for the development of new therapeutic agents and functional materials. This guide provides essential technical information to support its safe and effective use in research and development.
References
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